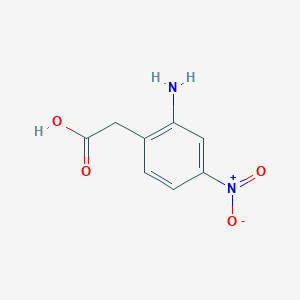

2-(2-Amino-4-nitrophenyl)acetic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(2-amino-4-nitrophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c9-7-4-6(10(13)14)2-1-5(7)3-8(11)12/h1-2,4H,3,9H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQIXWYFAMHIUPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Amino 4 Nitrophenyl Acetic Acid and Its Analogues

Classical and Conventional Synthetic Routes

The foundational methods for synthesizing 2-(2-Amino-4-nitrophenyl)acetic acid and its isomers often rely on well-established, multi-step procedures involving functional group transformations on aromatic rings.

Nitration and Reduction Strategies

A primary and logical approach to constructing the target molecule involves the strategic nitration of a phenylacetic acid precursor followed by the selective reduction of a nitro group.

One common pathway begins with the nitration of phenylacetic acid. The treatment of phenylacetic acid with a mixture of concentrated nitric acid and sulfuric acid typically yields a mixture of isomers, primarily the 2-nitro and 4-nitro derivatives. To obtain the desired 2,4-disubstituted pattern, a starting material like 4-chlorophenylacetic acid or another appropriately substituted phenylacetic acid might be used, followed by nitration.

A more direct route involves the partial reduction of 2,4-dinitrophenylacetic acid. The selective reduction of one nitro group in the presence of another is a classic chemical challenge. The ortho-nitro group is often more sterically hindered, but also electronically activated, allowing for selective reduction under controlled conditions. Chemical reducing agents like sodium sulfide (B99878) or ammonium (B1175870) sulfide are frequently employed for such partial reductions. For instance, the synthesis of 2-amino-4-nitrophenol (B125904) from 2,4-dinitrophenol (B41442) is a well-documented procedure that uses sodium sulfide in an aqueous ammonium chloride solution to selectively reduce one nitro group orgsyn.org. A similar principle can be applied to the 2,4-dinitrophenylacetic acid substrate.

Catalytic hydrogenation can also be controlled to achieve selective reduction. The choice of catalyst (e.g., Palladium, Platinum, or Nickel), solvent, and reaction conditions (temperature, pressure) can influence the outcome. For example, the reduction of p-nitrophenylacetic acid to p-aminophenylacetic acid has been achieved using tin and hydrochloric acid, ferrous sulfate and ammonia, or catalytic hydrogenation. orgsyn.org

Amidation and Cyclization Approaches

The functional groups present in this compound—the carboxylic acid and the ortho-amino group—make it a prime candidate for amidation and subsequent cyclization reactions. While these are often applications of the target molecule, they are also relevant to its synthesis and the preparation of its analogues.

Derivatives of 2-nitrophenylacetic acids are known precursors to heterocyclic structures. For instance, the complete reduction of a (2-nitrophenyl)acetic acid derivative leads to an aniline (B41778), which can rapidly undergo intramolecular cyclization to form a lactam wikipedia.org. In the context of the target molecule, if the remaining nitro group were also reduced to an amine, the resulting 2,4-diaminophenylacetic acid would be a precursor for various benzodiazepine (B76468) structures or other fused heterocycles.

The amino group of the target compound can readily form amides with various carboxylic acids or their derivatives. These amides can then be subjected to cyclization conditions, often under acidic or basic catalysis, to form complex heterocyclic systems.

Multi-Step Synthesis Pathways

The synthesis of this compound is typically achieved through a multi-step sequence, starting from simpler, commercially available materials. A representative pathway can be adapted from established syntheses of related isomers, such as 4-aminophenylacetic acid google.com. A plausible pathway is detailed in the table below.

A particularly relevant method involves starting with a 4-substituted halogenobenzene. This substrate is first nitrated using a mixed acid (concentrated nitric and sulfuric acid) to introduce a nitro group at the 2-position, yielding a 1-halo-2-nitro-4-substituted benzene (B151609) google.com. The next crucial step is the introduction of the acetic acid side chain. This can be accomplished through a substitution reaction with a reagent like ethyl cyanoacetate (B8463686), followed by hydrolysis of both the ester and the nitrile groups to yield the desired phenylacetic acid derivative google.com. The final step would involve the conversion of the substituent at the 2-position to an amino group.

Table 1: Representative Multi-Step Synthesis for a Phenylacetic Acid Analogue

| Step | Reaction | Key Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Nitration | Benzyl (B1604629) cyanide, Concentrated H₂SO₄, Concentrated HNO₃ | 4-Nitrophenylacetonitrile |

| 2 | Hydrolysis | 4-Nitrophenylacetonitrile, H₂SO₄ solution, Glacial acetic acid, Heat | 4-Nitrophenylacetic acid |

This table is based on a patented method for the synthesis of 4-aminophenylacetic acid and illustrates a typical multi-step process. google.com

Advanced and Stereoselective Synthetic Techniques

While this compound itself is achiral, the synthesis of its chiral analogues, particularly those with a stereocenter on the acetic acid side chain (α- or β-substituted derivatives), requires more sophisticated methods.

Chiral Synthesis and Enantioselective Methods

The stereoselective synthesis of α-amino acids and β-amino acids is a significant area of organic chemistry, driven by the demand for enantiomerically pure compounds in drug development purdue.eduresearchgate.net. These methods can be applied to produce chiral analogues of the target molecule.

Common strategies include:

Chiral Auxiliaries: A chiral auxiliary is temporarily incorporated into the substrate molecule to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.

Asymmetric Catalysis: A small amount of a chiral catalyst (metal-based or organic) is used to generate a large amount of an enantiomerically enriched product.

Resolution: A racemic mixture of a chiral analogue is prepared and then separated into its constituent enantiomers. This can be done by forming diastereomeric salts with a chiral resolving agent or through chiral chromatography.

The Strecker reaction, which involves the treatment of an aldehyde or ketone with an amine and cyanide, is a classic method for amino acid synthesis and has been adapted for stereoselective versions using chiral amines or catalysts nih.gov.

Catalytic Synthesis (e.g., Transition Metal Catalysis, Organocatalysis)

Modern catalytic methods offer efficient and selective routes for constructing complex molecules, including amino acid derivatives.

Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are powerful tools for C-C bond formation. One could envision a strategy where a suitably functionalized aniline derivative is coupled with a two-carbon building block to construct the acetic acid side chain. Catalytic hydrogenation, using transition metals like palladium, platinum, or rhodium, is a cornerstone of nitro group reduction and can be performed enantioselectively on certain substrates to create chiral amines. Rhodium-catalyzed asymmetric hydroboration is another technique used to prepare chiral organoboranes, which are versatile intermediates in the synthesis of β-branched α-amino acids purdue.edu.

Organocatalysis: The use of small, chiral organic molecules as catalysts has emerged as a major field in asymmetric synthesis. Chiral organocatalysts can be employed in a variety of reactions, including conjugate additions to α,β-unsaturated esters, to create chiral β-amino acid derivatives with high enantioselectivity researchgate.net. This approach avoids the use of often toxic or expensive heavy metals.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Phenylacetic acid |

| 2-Nitrophenylacetic acid |

| 4-Nitrophenylacetic acid |

| 2,4-Dinitrophenylacetic acid |

| 4-Chlorophenylacetic acid |

| 2-Amino-4-nitrophenol |

| 2,4-Dinitrophenol |

| 4-Aminophenylacetic acid |

| 2,4-Diaminophenylacetic acid |

| Benzyl cyanide |

| 4-Nitrophenylacetonitrile |

Green Chemistry Principles in Synthesis (e.g., Solvent-Free, Aqueous Media)

The application of green chemistry principles to the synthesis of this compound is a critical consideration for minimizing the environmental impact of its production. While specific studies on green synthesis routes for this particular compound are not extensively documented, general principles can be applied to its synthesis. Traditional methods for the synthesis of aromatic nitro compounds and their derivatives often involve the use of hazardous reagents and volatile organic solvents. Green chemistry seeks to address these issues through several key approaches.

Solvent-free synthesis, or solid-state synthesis, is another key green chemistry approach. This can be achieved through mechanochemistry, where mechanical force is used to induce chemical reactions. For the synthesis of this compound, a solvent-free approach could potentially be employed in steps such as the nitration of a precursor, where the reactants are ground together, possibly in the presence of a solid catalyst. This would eliminate the need for a solvent, reduce waste, and could also lead to different reaction selectivities compared to solution-phase reactions.

The choice of reagents is also a central tenet of green chemistry. The development of synthetic routes that utilize less toxic and more efficient catalysts is an active area of research. For instance, the reduction of the nitro group to an amino group in a precursor to this compound is a key transformation. Traditional methods often employ stoichiometric reducing agents that generate significant amounts of waste. Catalytic hydrogenation using a heterogeneous catalyst, such as palladium on carbon, in a recyclable solvent or a continuous flow system, would represent a greener alternative.

The following table illustrates a hypothetical comparison of traditional versus green chemistry approaches for a key synthetic step in the production of a precursor to this compound.

| Parameter | Traditional Method | Green Chemistry Approach |

| Solvent | Dichloromethane | Water or Solvent-free |

| Catalyst | Stoichiometric (e.g., SnCl2) | Catalytic (e.g., Pd/C) |

| Atom Economy | Lower | Higher |

| Waste Generation | High (metal salts) | Low (recyclable catalyst) |

| Energy Consumption | High (reflux temperatures) | Potentially lower (ambient temperature) |

Optimization of Synthetic Efficiency and Yield for Research Scale-Up

The transition from laboratory-scale synthesis to a larger research scale-up requires careful optimization of the synthetic route to ensure efficiency, reproducibility, and safety. This involves a detailed examination of reaction parameters and the implementation of advanced manufacturing technologies.

Process Intensification Studies

Process intensification involves the development of smaller, more efficient, and often safer production methods. For the synthesis of this compound, microreactors or continuous flow reactors could offer significant advantages over traditional batch processing. Continuous flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, higher purity, and enhanced safety, particularly for potentially hazardous reactions like nitration.

The nitration of an aromatic precursor is a highly exothermic reaction. In a batch reactor, localized hotspots can lead to side reactions and the formation of impurities. In a microreactor, the high surface-area-to-volume ratio allows for efficient heat dissipation, enabling better temperature control and a more selective reaction. This can result in a higher yield of the desired 4-nitro isomer and a reduction in the formation of unwanted byproducts.

The table below presents a hypothetical comparison of batch versus continuous flow synthesis for the nitration step in the synthesis of a precursor to this compound.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Volume | Liters | Microliters to Milliliters |

| Heat Transfer | Poor | Excellent |

| Temperature Control | Difficult | Precise |

| Reaction Time | Hours | Minutes |

| Yield | Moderate | High |

| Safety | Lower (risk of thermal runaway) | Higher (small reaction volume) |

Purification Methodologies for Research Purity

Achieving high purity is essential for research applications of this compound. The choice of purification method depends on the nature of the impurities and the scale of the synthesis. For research-grade material, a combination of techniques is often employed.

Crystallization is a powerful and commonly used technique for the purification of solid compounds. The selection of an appropriate solvent system is critical for effective crystallization. A good solvent will dissolve the compound at an elevated temperature but have low solubility at room temperature or below, allowing for the recovery of pure crystals upon cooling. For this compound, a systematic screening of solvents or solvent mixtures would be necessary to identify the optimal conditions for crystallization. The presence of both an acidic carboxylic acid group and a basic amino group means that the pH of the solution can also be manipulated to facilitate purification.

Chromatographic techniques are also indispensable for achieving high purity, especially for the removal of closely related impurities. Preparative high-performance liquid chromatography (HPLC) can be used for the final polishing of the compound to reach the desired research-grade purity. While effective, preparative HPLC is often a costly and time-consuming method, more suitable for smaller quantities.

For larger scale purification, column chromatography using silica gel or other stationary phases is a more practical approach. The choice of the mobile phase (eluent) is optimized to achieve good separation between the target compound and its impurities.

The following table summarizes potential purification methodologies for this compound.

| Purification Method | Principle | Application |

| Crystallization | Differential solubility | Bulk purification, removal of major impurities |

| Column Chromatography | Differential adsorption | Removal of byproducts with different polarities |

| Preparative HPLC | High-resolution separation | Final polishing to achieve high research-grade purity |

| Acid-Base Extraction | Differential solubility in acidic/basic solutions | Removal of acidic or basic impurities |

Chemical Reactivity and Transformation Studies of 2 2 Amino 4 Nitrophenyl Acetic Acid

Reactions Involving the Amino Group

The primary amino group attached to the aromatic ring is a versatile nucleophilic center, readily participating in a range of substitution and condensation reactions.

As a primary aromatic amine, the amino group of 2-(2-Amino-4-nitrophenyl)acetic acid can be readily acylated to form the corresponding amide derivatives. This transformation is typically achieved by reacting the compound with acylating agents such as acid chlorides or anhydrides. For instance, reaction with acetyl chloride would yield N-acetyl-2-(2-amino-4-nitrophenyl)acetic acid. This reaction is fundamental in synthetic chemistry for protecting the amino group or for building more complex molecular architectures.

Alkylation of the amino group is also feasible, though it can be more challenging to control, potentially leading to mixtures of mono- and di-alkylated products.

Table 1: Representative Acylation/Alkylation Reactions of the Amino Group

| Reaction Type | Reagent | Product Structure (Example) | Description |

| Acylation | Acetyl Chloride (CH₃COCl) | N-[2-(carboxymethyl)-5-nitrophenyl]acetamide | Forms a stable amide linkage, often used as a protective strategy. |

| Acylation | Acetic Anhydride ((CH₃CO)₂O) | N-[2-(carboxymethyl)-5-nitrophenyl]acetamide | A common and effective method for acylation. |

| Alkylation | Methyl Iodide (CH₃I) | 2-(2-(Methylamino)-4-nitrophenyl)acetic acid | Introduces a methyl group to the amine, forming a secondary amine. |

The primary aromatic amine functionality allows this compound to undergo diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). organic-chemistry.org This process converts the amino group into a highly versatile diazonium salt intermediate (2-(carboxymethyl)-5-nitrophenyldiazonium chloride).

Diazonium salts are rarely isolated and are used directly in subsequent reactions due to their instability. organic-chemistry.org They are valuable precursors for a wide array of functional groups through reactions such as:

Sandmeyer Reactions: Replacement of the diazonium group with halides (-Cl, -Br) or cyanide (-CN) using copper(I) salts.

Schiemann Reaction: Replacement with fluorine (-F) using fluoroboric acid (HBF₄).

Hydrolysis: Replacement with a hydroxyl group (-OH) by heating in an aqueous acidic solution.

Azo Coupling: Reaction with activated aromatic compounds (like phenols or anilines) to form brightly colored azo compounds. The synthesis of azo dyes from diazotized amines is a well-established industrial process. upb.roresearchgate.net

Table 2: Transformations of the Diazonium Salt Intermediate

| Transformation | Reagent(s) | Product |

| Sandmeyer (Chloro) | Copper(I) Chloride (CuCl) | 2-(2-Chloro-4-nitrophenyl)acetic acid |

| Sandmeyer (Bromo) | Copper(I) Bromide (CuBr) | 2-(2-Bromo-4-nitrophenyl)acetic acid |

| Hydrolysis | H₂O, Heat | 2-(2-Hydroxy-4-nitrophenyl)acetic acid |

| Azo Coupling | Phenol | 2-(2-(2-hydroxy-5-nitrophenyl)diazenyl)phenol derivative |

Condensation reactions can involve either the amino group or the active methylene (B1212753) group of the acetic acid side chain. An amidation reaction, a type of condensation, can occur between the amine of one molecule and the carboxylic acid of another to form a polyamide. libretexts.org This process joins molecules by forming a peptide-like bond with the elimination of water. libretexts.org

Furthermore, the methylene group (-CH₂) is activated by the adjacent carboxylic acid and the aromatic ring. This allows it to participate in condensation reactions with aldehydes and ketones, similar to the Perkin or Knoevenagel condensations. For instance, condensation of related nitrophenylacetic acids with aldehydes has been documented to form unsaturated carboxylic acids. acs.org The electronic effects of the ortho-amino and para-nitro substituents would significantly influence the reactivity of this methylene group.

Reactions Involving the Nitro Group

The nitro group is a powerful electron-withdrawing substituent that profoundly influences the molecule's reactivity, primarily through its susceptibility to reduction and its ability to activate the aromatic ring.

The reduction of the nitro group is one of the most important transformations for this class of compounds. Depending on the reagents and reaction conditions, the nitro group can be reduced to several different oxidation states. wikipedia.org

Complete Reduction to Amino: The most common transformation is the complete reduction of the nitro group to a primary amine, yielding 2-(2,4-diaminophenyl)acetic acid. This is a critical step in the synthesis of many pharmaceutical intermediates and dyestuffs. A variety of reducing agents can accomplish this, including:

Catalytic hydrogenation using H₂ gas with catalysts like Palladium on carbon (Pd/C) or Raney Nickel. commonorganicchemistry.comyoutube.com

Metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric or acetic acid. commonorganicchemistry.comresearchgate.net

Tin(II) chloride (SnCl₂) is also a mild and effective reagent for this purpose. researchgate.net

Partial Reduction to Hydroxylamine (B1172632): Under milder or more controlled conditions, the nitro group can be partially reduced to a hydroxylamine. Reagents like zinc dust in the presence of ammonium (B1175870) chloride are known to favor the formation of hydroxylamines from nitroarenes. wikipedia.org

Reductive Coupling to Azoxy and Azo Compounds: In alkaline media or with specific reducing agents like sodium arsenite or glucose, bimolecular reduction can occur, leading to the formation of azoxy or azo compounds. Lithium aluminum hydride (LiAlH₄), which is typically not used for reducing aryl nitro groups to amines, tends to produce azo products. commonorganicchemistry.com

Selective Reduction: In molecules containing multiple nitro groups, selective reduction of one group is possible. Sodium sulfide (B99878) (Na₂S) or ammonium polysulfide (Zinin reduction) are classic reagents used to selectively reduce one nitro group while leaving others intact, a principle demonstrated in the reduction of dinitrophenols. commonorganicchemistry.comorgsyn.org

Table 3: Reduction Pathways for the Nitro Group

| Product | Reagent(s) / Conditions | Description |

| Amino (-NH₂) | H₂/Pd-C, Ethanol (B145695) | Catalytic hydrogenation; a clean and efficient method. commonorganicchemistry.com |

| Amino (-NH₂) | Fe, HCl or Acetic Acid | Dissolving metal reduction; widely used industrially. commonorganicchemistry.com |

| Amino (-NH₂) | SnCl₂·2H₂O, Ethanol | A mild laboratory-scale method. researchgate.net |

| Hydroxylamine (-NHOH) | Zn, NH₄Cl, H₂O | Controlled reduction to the hydroxylamine stage. wikipedia.org |

| Azoxy (-N=N(O)-) | Na₃AsO₃, NaOH | Bimolecular reduction under alkaline conditions. |

| Azo (-N=N-) | LiAlH₄ or Zn, NaOH | Reductive coupling leading to the azo linkage. commonorganicchemistry.com |

The nitro group is a strong activating group for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org It withdraws electron density from the aromatic ring, particularly at the ortho and para positions, making these sites susceptible to attack by nucleophiles. libretexts.org For an SNAr reaction to proceed, a good leaving group (such as a halide) must be present on the ring, typically at a position activated by the nitro group.

In the structure of this compound, the nitro group is para to the amino group and ortho to a hydrogen atom. If a leaving group were present at the C1 position (bearing the acetic acid side chain) or the C5 position, the nitro group would strongly facilitate its displacement by a nucleophile. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The stability of this complex is greatly enhanced by the presence of the electron-withdrawing nitro group.

While the parent molecule lacks a typical leaving group for an SNAr reaction, understanding this principle is crucial when considering synthetic modifications or potential reactions of its derivatives.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a primary site for chemical modification, allowing for the formation of esters and amides, or its complete removal through decarboxylation.

The carboxylic acid functionality of this compound can readily undergo esterification and amidation, which are fundamental transformations in organic synthesis.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through standard methods such as Fischer-Speier esterification. This typically involves reacting the acid with an alcohol (e.g., ethanol, methanol) in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. The reaction is reversible and often requires the removal of water to drive it to completion. For instance, the related compound p-nitrophenylacetic acid is converted to its ethyl ester by refluxing with ethanol in the presence of sulfuric acid asianpubs.org. Given the presence of a basic amino group in the target molecule, it is likely that the amino group would be protonated under these acidic conditions, which would prevent it from interfering with the esterification but might affect solubility and reaction rates.

Amide Formation: The synthesis of amides from this compound can be accomplished by reacting it with an amine. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. Common activating agents include carbodiimides (like DCC or EDCI), often used in conjunction with additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to form an active ester intermediate that readily reacts with the amine. This approach is standard in peptide synthesis and is applicable here rsc.org.

Alternatively, the acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine. However, this method requires careful control, as the aromatic amino group could also react. To achieve selective amide formation at the carboxylic acid, protection of the aromatic amino group (e.g., by acetylation) may be necessary prior to the coupling reaction. A variety of amines, including primary, secondary, and even aniline (B41778) derivatives, can be used to generate a diverse range of amides nih.govacs.org.

The table below summarizes typical conditions for these transformations.

| Transformation | Reagents & Conditions | Product Type | Notes |

| Esterification | Alcohol (R'-OH), Strong Acid Catalyst (e.g., H₂SO₄), Heat | Ester (R-COOR') | Reversible reaction. Removal of water drives the equilibrium towards the product. The amino group is protonated under these conditions. |

| Amide Formation | Amine (R'-NH₂), Coupling Agent (e.g., DCC, EDCI/HOBt) | Amide (R-CONHR') | A common method in peptide chemistry, offering mild conditions. rsc.org |

| Amide Formation | 1. Thionyl Chloride (SOCl₂) or Oxalyl Chloride2. Amine (R'-NH₂) | Amide (R-CONHR') | Proceeds via a highly reactive acyl chloride intermediate. The aromatic amino group may require protection. |

Table 1: Summary of Esterification and Amide Formation Reactions.

Decarboxylation is the removal of the carboxyl group, releasing carbon dioxide. For most carboxylic acids, this is a difficult reaction requiring high temperatures. However, for α-amino acids, decarboxylation can be a significant metabolic pathway, often catalyzed by enzymes like amino acid decarboxylases which utilize pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor nih.gov.

For this compound, which has an α-amino acid structure, spontaneous decarboxylation under standard laboratory conditions is not expected to be facile. The stability of the phenylacetic acid scaffold makes the loss of CO₂ thermodynamically unfavorable without specific catalytic or harsh thermal conditions. While decarboxylation is a fundamental reaction in the biosynthesis of many natural products, including alkaloids, specific studies detailing the enzymatic or chemical decarboxylation of this compound are not prominent in the surveyed literature nih.gov. It can be inferred that achieving decarboxylation would likely require specialized conditions, such as high temperatures or the use of specific catalysts designed for α-aryl acetic acids organic-chemistry.org.

Electrophilic Aromatic Substitution on the Phenyl Ring

Further substitution on the phenyl ring of this compound is governed by the directing effects of the existing substituents: the amino group (-NH₂), the nitro group (-NO₂), and the carboxymethyl group (-CH₂COOH).

Amino Group (-NH₂): This is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance.

Nitro Group (-NO₂): This is a strong deactivating group and is meta-directing due to its powerful electron-withdrawing nature.

Carboxymethyl Group (-CH₂COOH): This group is weakly deactivating through an inductive effect and is considered ortho, para-directing.

The outcome of an electrophilic aromatic substitution (EAS) reaction, such as nitration, halogenation, or sulfonation, will depend on the interplay of these effects masterorganicchemistry.commasterorganicchemistry.com. The available positions for substitution are C3, C5, and C6.

The directing effects are summarized in the table below.

| Substituent | Position | Electronic Effect | Directing Influence |

| -NH₂ | C2 | Activating, Resonance Donor | ortho, para (to C3, C5) |

| -NO₂ | C4 | Deactivating, Resonance/Inductive Withdrawer | meta (to C3, C5) |

| -CH₂COOH | C1 | Weakly Deactivating, Inductive Withdrawer | ortho, para (to C2, C6) |

Table 2: Substituent Effects on Electrophilic Aromatic Substitution.

Considering these influences:

Position C3 is ortho to the activating -NH₂ group and meta to the deactivating -NO₂ group.

Position C5 is para to the activating -NH₂ group and meta to the deactivating -NO₂ group.

Position C6 is ortho to the -CH₂COOH group.

The powerful activating and directing effect of the amino group is expected to be the dominant factor. Therefore, substitution is most likely to occur at positions C3 and C5. However, the position C3 is sterically hindered by the adjacent -NH₂ and -CH₂COOH groups. Consequently, position C5 is the most probable site for electrophilic attack .

Under strongly acidic conditions, such as those used for nitration (HNO₃/H₂SO₄), the amino group will be protonated to form an ammonium ion (-NH₃⁺). This protonated group is strongly deactivating and meta-directing. In this scenario, the directing effects would be dominated by the two deactivating groups (-NH₃⁺ and -NO₂), making further substitution very difficult and likely requiring harsh reaction conditions.

Intramolecular Cyclization and Heterocycle Formation

This compound is an excellent substrate for the synthesis of nitrogen-containing heterocyclic compounds. The proximity of the amino and carboxymethyl groups, along with the potential for transforming the nitro group, facilitates various intramolecular cyclization reactions.

A key transformation is the reduction of the nitro group at C4. Catalytic hydrogenation (e.g., using H₂/Pd-C) or chemical reduction (e.g., using Sn/HCl or Na₂S₂O₄) can convert the nitro group to a second amino group, yielding 2-(2,4-diaminophenyl)acetic acid. This ortho-amino-substituted phenylacetic acid derivative is primed for intramolecular cyclization.

Upon activation of the carboxylic acid, or simply by heating, the amino group at C2 can act as an intramolecular nucleophile, attacking the carboxylic acid (or its activated form) to form a seven-membered ring, a dihydrodiazepine derivative.

More commonly, the reduction of the nitro group in a related compound, 2-nitrophenylacetic acid, leads to the formation of an aniline which can rapidly cyclize to form a lactam (a cyclic amide) wikipedia.org. Applying this to the target molecule, the reduction of the nitro group is not the primary route to cyclization involving the acetic acid moiety. Instead, the existing amino group at the 2-position is perfectly situated for cyclization with the acetic acid side chain.

A prominent cyclization pathway involves the formation of a lactam. By heating or using a dehydrating agent, the amino group at C2 can attack the carboxylic acid group, leading to the formation of a six-membered lactam, 4-amino-1,2-dihydro-3H-indol-3-one . This reaction involves the loss of a water molecule.

| Precursor Transformation | Cyclization Condition | Resulting Heterocycle | Ring Size |

| None (Direct Cyclization) | Heat or Dehydrating Agent | 4-amino-1,2-dihydro-3H-indol-3-one (Lactam) | 6 |

| Reduction of -NO₂ to -NH₂ | Heat / Acid or Base Catalyst | Dihydrodiazepine derivative | 7 |

Table 3: Potential Intramolecular Cyclization Pathways.

Furthermore, this molecule can serve as a building block in more complex syntheses of heterocycles. For example, related 2-aminophenyl derivatives are used in oxidative cyclization reactions to form various indole (B1671886) derivatives and other fused heterocyclic systems nih.gov. The combination of reactive sites makes this compound a valuable intermediate for creating diverse molecular scaffolds.

Derivatives and Structural Analogues of 2 2 Amino 4 Nitrophenyl Acetic Acid

Design Principles for Structural Modification

The design of derivatives of 2-(2-amino-4-nitrophenyl)acetic acid is guided by several key principles aimed at modulating its reactivity and potential utility as a building block in organic synthesis. These principles often draw from established concepts in medicinal chemistry and materials science, focusing on the strategic alteration of the molecule's steric and electronic profile.

A primary strategy involves bioisosteric replacement , where functional groups are substituted with other groups that possess similar spatial and electronic characteristics. For instance, the carboxylic acid moiety can be replaced with other acidic functional groups or moieties that can act as hydrogen bond donors or acceptors. This approach aims to retain or refine the parent molecule's intended interactions with other chemical species while potentially improving other properties. One report describes the use of a 3,4-diamino-3-cyclobutene-1,2-dione moiety as a novel, achiral bioisostere for the α-amino acid functionality. sigmaaldrich.com

Another design principle is the strategic introduction of substituents on the phenyl ring to modulate the electronic properties of the molecule. The existing amino and nitro groups strongly influence the electron density of the aromatic ring. Additional electron-donating or electron-withdrawing groups can be introduced to fine-tune this electronic character, thereby influencing the reactivity of the amino and carboxylic acid groups. For example, studies on related nitrobenzyl carbamates have shown that electron-donating substituents on the benzyl (B1604629) ring can accelerate fragmentation rates, a principle that could be applied to control the reactivity of derivatives of this compound. researchgate.net

Finally, conformational constraint is a powerful design tool. By incorporating the this compound scaffold into more rigid structures, such as heterocyclic rings, it is possible to lock the molecule into a specific conformation. This can be advantageous for understanding structure-reactivity relationships and for designing molecules with specific three-dimensional shapes.

Synthesis of Substituted Phenyl Analogues

The synthesis of analogues of this compound with various substituents on the phenyl ring allows for a systematic investigation of structure-reactivity relationships. Several synthetic strategies have been developed to access these derivatives.

One common approach begins with a substituted aniline (B41778). For instance, a general method for preparing substituted phenylacetic acids involves the use of a Palladium-catalyzed Suzuki coupling reaction. wikipedia.org While this method can be effective, the presence of an electron-withdrawing group on the aryl ring was found to decrease the efficiency of the Suzuki reaction. wikipedia.org

A more direct route to 2-nitro-4-substituted phenylacetic acids starts from a 4-substituted halogeno benzene (B151609). google.com This multi-step synthesis involves:

Nitration of the 4-substituted halogeno benzene using a mixture of concentrated nitric acid and concentrated sulfuric acid to yield a 2-X-5-substituted nitrobenzene.

Substitution with an excess of malonic methyl ester nitrile or ethyl cyanoacetate (B8463686) under alkaline conditions.

Reaction with excess concentrated hydrochloric acid to produce a 2-nitro-4-substituted benzyl cyanide.

Finally, hydrolysis of the nitrile in a strong acidic or alkaline aqueous solution to afford the desired 2-nitro-4-substituted phenylacetic acid. google.com

This method offers a versatile pathway to a range of analogues with different substituents at the 4-position of the phenyl ring.

Furthermore, derivatives with substitutions at other positions of the phenyl ring can be synthesized. For example, 2-(2-chloro-4-nitrophenyl)acetic acid is a commercially available analogue. mdpi.com The synthesis of more complex, poly-substituted phenylacetic acid derivatives has also been reported, starting from materials like 2,6-dibromo-4-methylaniline (B181599) and involving multi-step synthetic sequences. wikipedia.org

Incorporation into Complex Heterocyclic Systems

The reactive functional groups of this compound make it a valuable precursor for the synthesis of various complex heterocyclic systems. The amino group can act as a nucleophile or be transformed into other reactive intermediates, while the carboxylic acid can participate in condensation and cyclization reactions.

Quinoline (B57606) and Quinazoline (B50416) Derivatives

Quinolines: The synthesis of quinoline-4-carboxylic acids can be achieved through several classic named reactions, such as the Doebner reaction and the Pfitzinger reaction . The Doebner reaction involves the reaction of an aniline, an aldehyde, and pyruvic acid. wikipedia.orgnih.gov In the context of this compound, the amino group could potentially participate as the aniline component, leading to the formation of a quinoline ring. However, the presence of the nitro group and the acetic acid side chain might influence the course of the reaction. wikipedia.org A hydrogen-transfer variation of the Doebner reaction has been developed to improve yields for anilines possessing electron-withdrawing groups. nih.govwikipedia.org

The Pfitzinger reaction offers another route to quinoline-4-carboxylic acids, typically by reacting isatin (B1672199) with a carbonyl compound in the presence of a base. researchgate.netresearchgate.net The reaction proceeds through the hydrolysis of isatin to a keto-acid, which then condenses with the carbonyl compound and cyclizes. researchgate.net While not a direct application of this compound as a starting material, the principles of this reaction are relevant for constructing quinoline scaffolds.

Quinazolines: Quinazoline derivatives can be synthesized from 2-aminobenzoic acid precursors. organic-chemistry.org The amino and carboxylic acid groups of this compound provide the necessary functionalities for building the quinazoline core. For example, reaction with a nitrile can lead to the formation of the pyrimidine (B1678525) ring of the quinazoline system. Various metal-catalyzed and acid-mediated methods have been developed for quinazoline synthesis. nih.govnih.gov One approach involves the reaction of 2-aminobenzonitriles with N-benzyl cyanamides in a [4+2] annulation. nih.gov Another method describes the synthesis of quinazolines from 2-aminobenzylamines and alcohols. nih.gov The reduction of the nitro group in a this compound derivative to a second amino group could open up pathways to quinazoline structures.

Pyrimidine and Thiazole (B1198619) Derivatives

Pyrimidines: The Biginelli reaction is a well-known multi-component reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). wikipedia.orgtroindia.in While this compound does not directly fit into this reaction scheme as a primary component, its derivatives could potentially be utilized. For instance, the aldehyde functionality could be introduced onto the phenyl ring, or the acetic acid moiety could be modified to a β-ketoester to participate in the reaction. The synthesis of pyrimidine derivatives often involves the condensation of a 1,3-dicarbonyl compound with a urea or guanidine (B92328) derivative. rsc.org

Thiazoles: The Hantzsch thiazole synthesis is a classical method for the formation of thiazole rings, involving the reaction of an α-haloketone with a thioamide. organic-chemistry.orgderpharmachemica.comresearchgate.netmjcce.org.mkwikipedia.org To incorporate the this compound scaffold into a thiazole ring using this method, the acetic acid side chain would need to be converted into an α-haloketone. This could be achieved through standard organic transformations. The amino group on the phenyl ring could either be protected during the synthesis or could potentially influence the reaction's outcome. The reaction conditions, such as the acidity of the medium, can influence the regioselectivity of the Hantzsch synthesis. organic-chemistry.org

Spiro and Fused Ring Systems

Spiro Systems: The construction of spirocyclic compounds has gained significant attention due to their unique three-dimensional structures. wikipedia.org The synthesis of spiro compounds can be achieved through various strategies, including intramolecular cyclization reactions. The functional groups of this compound could be elaborated to create precursors for spirocyclization. For example, the carboxylic acid could be converted into a more complex side chain containing a nucleophile and an electrophile, which could then undergo an intramolecular reaction to form a spiro ring at the benzylic position.

Fused Ring Systems: Intramolecular cyclization reactions of appropriately substituted derivatives of this compound can lead to the formation of fused ring systems. The reduction of the nitro group to an amine is a key transformation that can facilitate such cyclizations. For instance, complete reduction of a (2-nitrophenyl)acetic acid yields an aniline that can readily cyclize to form a lactam. nih.gov Partial reduction can lead to hydroxamic acids, which are also precursors to cyclic compounds. nih.gov Tandem cycloaddition reactions involving nitroalkenes have also been shown to be powerful methods for constructing complex polycyclic systems. researchgate.net Furthermore, intramolecular cyclization of derivatives of 3-amino-2,4-dihydroxybutanoic acid has been shown to yield various functionalized heterocycles, demonstrating the utility of amino acid scaffolds in forming cyclic structures. nih.gov

Investigations of Structure-Reactivity Relationships

Understanding the relationship between the structure of this compound derivatives and their chemical reactivity is crucial for their rational design and application. The electronic and steric effects of substituents on the phenyl ring and modifications to the acetic acid side chain can significantly influence the reactivity of the entire molecule.

The reactivity of the amino group is strongly influenced by the electron-withdrawing nitro group at the para-position. This deactivating effect can be modulated by introducing other substituents on the phenyl ring. For example, the introduction of an electron-donating group would be expected to increase the nucleophilicity of the amino group, while another electron-withdrawing group would further decrease it.

The carboxylic acid group's acidity and its reactivity in esterification or amidation reactions are also subject to the electronic environment of the phenyl ring. The proximity of the ortho-amino group can also play a role, potentially participating in intramolecular hydrogen bonding or influencing the transition states of reactions involving the carboxylic acid.

Studies on the cyclization of related compounds provide insights into the structure-reactivity relationships of this compound derivatives. For example, in the synthesis of quinazolines from 2-nitrobenzenesulfonyl-activated amines, the presence of an additional nitro group on the phenyl ring was found to accelerate the rearrangement to the quinazoline product. Conversely, an electron-donating methoxy (B1213986) group favored the formation of an indazole-oxide intermediate and hindered the final cyclization to the quinazoline. These findings highlight the profound impact of substituents on the preferred reaction pathways and rates.

Furthermore, the steric hindrance around the reactive centers will also dictate the feasibility and outcome of chemical transformations. Bulky substituents near the amino or carboxylic acid groups can hinder the approach of reactants, potentially leading to lower yields or favoring alternative reaction pathways. A systematic study of a series of substituted analogues, coupled with kinetic analysis and computational modeling, would provide a more comprehensive understanding of the intricate interplay between structure and reactivity in this class of compounds.

Applications in Advanced Chemical Synthesis and Materials Science Research

Role as a Key Intermediate in Complex Molecule Construction

The strategic placement of reactive functional groups makes 2-(2-Amino-4-nitrophenyl)acetic acid a valuable intermediate in the synthesis of intricate molecular structures, particularly heterocyclic compounds. One of the most notable applications is in the synthesis of 7-nitro-1,4-benzodiazepin-2-ones. escholarship.orgresearchgate.netresearchgate.netchemistryviews.org These seven-membered heterocyclic systems are of significant interest in medicinal chemistry. mdpi.com The synthesis typically involves the cyclocondensation of this compound or its derivatives. For instance, the reaction of 2-amino-5-chloro-4'-methoxybenzophenone with bromoacetyl bromide, followed by cyclization, is a known route to related benzodiazepine (B76468) structures. nih.gov

The general synthetic utility of 2-nitrophenylacetic acid derivatives in forming heterocycles is well-documented. wikipedia.org Complete reduction of the nitro group to an amine can lead to the formation of lactams through intramolecular cyclization. wikipedia.org This reactivity highlights the potential of this compound to serve as a starting material for a variety of complex nitrogen-containing ring systems.

Precursor for Advanced Organic Building Blocks

Beyond its role as a direct intermediate, this compound serves as a precursor for the generation of more elaborate organic building blocks. These building blocks are then employed in the construction of larger, functional molecules. The synthesis of pyrrolo acs.orgresearchgate.netbenzodiazepines, a class of compounds with significant biological activity, can be envisioned starting from derivatives of this acid. researchgate.net The inherent functionalities allow for sequential modifications, such as the introduction of various substituents, to create a library of diverse building blocks. mdpi.com

The synthesis of quinoxalines, another important class of heterocyclic compounds, can also be approached using precursors derived from this compound. The presence of the ortho-amino and nitro groups on the phenyl ring provides the necessary reactive sites for the construction of these fused ring systems. The ability to generate such heterocyclic scaffolds underscores the value of this compound as a versatile starting material in organic synthesis. sigmaaldrich.com

Utilization in Ligand Design for Coordination Chemistry

The presence of both a carboxylic acid group and an amino group makes this compound and its derivatives attractive candidates for ligand design in coordination chemistry. Amino acids and their derivatives are well-known to form stable complexes with a variety of metal ions. nih.gov The coordination can occur through the carboxylate oxygen atoms and the amino nitrogen atom, leading to the formation of chelate rings which enhance the stability of the resulting metal complexes.

While specific studies on the coordination complexes of this compound are not extensively reported, the coordination chemistry of related aminophenylacetic acid derivatives provides a strong indication of its potential. For example, gold(I), silver(I), and copper(I) complexes with modified amino acid esters have been prepared and studied for their cytotoxic activity. nih.gov The ability to functionalize the amino group or the carboxylic acid allows for the fine-tuning of the ligand's electronic and steric properties, which in turn influences the geometry and reactivity of the metal complexes. rsc.org

Integration into Functional Materials Systems (e.g., Polymers, Metal-Organic Frameworks)

The multifunctional nature of this compound makes it a promising component for the synthesis of functional materials such as polymers and metal-organic frameworks (MOFs). The amino and carboxylic acid groups can be utilized for polymerization reactions or as linking moieties in the construction of MOFs.

In the context of polymers, nitroaromatic compounds have been incorporated into various polymer backbones. ijraset.com For instance, polymers containing N-(4-Nitrophenyl)maleimide have been synthesized and their thermal properties investigated. ijraset.com The presence of the nitro group can impart specific electronic properties to the polymer, which can be useful in applications such as energetic materials or materials with high thermal stability. ijraset.com While direct polymerization of this compound is not widely documented, its derivatives could be designed to be suitable monomers for various polymerization techniques.

In the field of MOFs, organic linkers containing amino and carboxylate groups are frequently used to construct porous frameworks with tailored properties. rsc.orgyoutube.com Aminated linkers are known to enhance the light absorption properties of MOFs, making them suitable for photocatalytic applications. escholarship.orgglpbio.com The use of mixed-linker systems, where linkers with different functionalities are incorporated into the same framework, allows for a high degree of control over the chemical environment within the pores. rsc.orgnih.gov Although the direct use of this compound as a linker in MOF synthesis is not yet a major focus, its structure is highly relevant to the design of functional linkers for applications in gas storage, separation, and catalysis. youtube.combohrium.com

Application as a Chemical Probe in Biochemical Assays (non-clinical focus)

The inherent spectroscopic properties of the nitroaromatic system in this compound suggest its potential application as a chemical probe in biochemical assays. Nitroaromatic compounds can act as quenchers of fluorescence, and this property can be exploited to design "turn-on" or "turn-off" fluorescent probes. For example, the reduction of a nitro group to an amino group can lead to a significant change in the fluorescence properties of a molecule.

While specific studies on this compound as a fluorescent probe are limited, the broader class of nitroaromatic compounds has been utilized in the design of probes for various biological analytes and enzymatic activities. researchgate.net For instance, L-4-nitrophenylalanine has been used as an infrared probe to study local protein environments. researchgate.net Furthermore, fluorescent amino acids are powerful tools for studying protein structure and function. nih.govupenn.edu The combination of the amino acid moiety and the nitroaromatic chromophore in this compound provides a basis for the development of novel probes for biochemical research.

Use in Photocleavable Linkers and Photoreactive Scaffolds

The ortho-nitrobenzyl moiety is a well-established photolabile protecting group in organic synthesis and chemical biology. acs.orgresearchgate.netpsu.edunih.govscholasticahq.com Upon irradiation with UV light, ortho-nitrobenzyl esters undergo a photochemical reaction that results in the cleavage of the ester bond, releasing the protected carboxylic acid. acs.orgresearchgate.net This property makes this compound, as an ortho-nitrobenzyl derivative, a prime candidate for the development of photocleavable linkers and photoreactive scaffolds.

The photodeprotection mechanism involves an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate which then rearranges to release the protected group and a nitrosobenzaldehyde byproduct. nih.gov The efficiency of this process can be influenced by substituents on the aromatic ring. researchgate.net These photocleavable systems have found widespread use in various applications, including the light-triggered release of bioactive molecules, the photolithographic synthesis of microarrays, and the creation of photoresponsive materials. nih.govscholasticahq.com The presence of the amino group on the phenyl ring of this compound offers an additional site for modification, allowing for its incorporation into more complex photoreactive architectures. nih.gov

Mechanistic and Kinetic Investigations

Elucidation of Reaction Mechanisms

The reaction mechanisms involving 2-(2-Amino-4-nitrophenyl)acetic acid are primarily characterized by intramolecular interactions, where the nucleophilic amino group and the electrophilic carboxylic acid group are poised for cyclization. The presence of the nitro group significantly influences the electronic properties of the aromatic ring, affecting the reactivity of the amino group.

The primary nucleophilic attack pathway involves the intramolecular interaction between the amino group and the carboxylic acid moiety. This type of reaction is a classic example of lactamization, leading to the formation of a cyclic amide. The direct amidation of a carboxylic acid by an amine is generally unfavorable under ambient conditions and typically requires activation of the carboxylic acid or harsh thermal conditions.

However, the intramolecular nature of the reaction in this compound (following the reduction of the nitro group) can facilitate the process. Studies on the intramolecular aminolysis of esters of (o-aminophenyl)acetic acid have shown that these cyclizations are subject to general acid and base catalysis. In the case of the free acid, the reaction likely proceeds through a proton transfer equilibrium to form a zwitterion, followed by the nucleophilic attack of the amino group on the carbonyl carbon of the carboxylic acid. This attack forms a tetrahedral intermediate which then eliminates a molecule of water to form the lactam.

The rate of this nucleophilic attack is highly dependent on the reaction conditions, including pH and the presence of catalysts. The nucleophilicity of the amino group is a critical factor, which is modulated by the electronic nature of the substituents on the aromatic ring.

A key transformation of this compound is its reductive cyclization. This process involves the chemical reduction of the nitro group to an amino group, which is then followed by an intramolecular cyclization. This two-step, one-pot reaction is a common strategy for the synthesis of nitrogen-containing heterocycles.

The mechanism begins with the reduction of the nitro group. Various reducing agents can be employed for this purpose, such as catalytic hydrogenation (e.g., H₂/Pd-C), metal-acid systems (e.g., Sn/HCl, Fe/CH₃COOH), or transfer hydrogenation (e.g., ammonium (B1175870) formate/Pd-C). The choice of reducing agent can be critical to avoid side reactions and to control the selectivity of the reduction. The reduction of the nitro group proceeds through several intermediates, including nitroso and hydroxylamino species, ultimately yielding the corresponding 2,4-diaminophenylacetic acid.

Following the reduction, the newly formed amino group at the ortho position relative to the acetic acid side chain is now a potent nucleophile. An intramolecular nucleophilic attack on the carboxylic acid group ensues, leading to the formation of a seven-membered ring, a benzodiazepine (B76468) derivative, or a six-membered lactam depending on which amino group participates in the cyclization and the reaction conditions. The cyclization to form the lactam is an intramolecular amidation, as described in the previous section. The formation of benzodiazepines from similar precursors is a well-established synthetic route. researchgate.netnih.govacs.org

A plausible mechanism for the formation of the lactam is depicted below:

Reduction of the Nitro Group: NO₂-C₆H₃(NH₂)-CH₂COOH + [H] → H₂N-C₆H₃(NH₂)-CH₂COOH + H₂O

Intramolecular Nucleophilic Attack: The ortho-amino group attacks the carbonyl carbon of the acetic acid side chain.

Formation of Tetrahedral Intermediate: A zwitterionic tetrahedral intermediate is formed.

Proton Transfer and Dehydration: Proton transfer steps and the elimination of a water molecule lead to the formation of the final lactam product.

Kinetic Studies of Key Transformations

Direct kinetic studies on the transformations of this compound are not extensively reported in the literature. However, kinetic data from related systems provide valuable insights into the factors governing the rates of these reactions.

The kinetics of intramolecular cyclization reactions, such as lactam formation, are highly dependent on several factors:

Ring Size: The rate of cyclization is influenced by the size of the ring being formed, with 5- and 6-membered rings generally forming more readily than smaller or larger rings due to favorable enthalpic and entropic factors.

Substituent Effects: The electronic nature of the substituents on the aromatic ring can significantly impact the reaction rate. Electron-withdrawing groups, such as the nitro group, decrease the nucleophilicity of the amino group, thereby slowing down the rate of cyclization. Conversely, electron-donating groups would be expected to increase the rate.

Catalysis: As with many amidation reactions, the intramolecular cyclization can be catalyzed by acids or bases. Kinetic studies on the hydrolysis of benzodiazepines have shown that these reactions are subject to acid-base catalysis, suggesting that the reverse reaction, the cyclization, would also be influenced by pH. nih.govnih.gov

Solvent Effects: The polarity of the solvent can influence the stability of the transition state and thus the reaction rate.

In the absence of direct experimental data for this compound, a comparative kinetic analysis with analogous compounds would be necessary to quantify its reactivity. A hypothetical kinetic study would involve monitoring the disappearance of the starting material or the appearance of the product over time under various conditions (e.g., different pH, temperature, and catalyst concentrations) using techniques such as HPLC or NMR spectroscopy.

Table 1: Factors Influencing the Rate of Intramolecular Cyclization

| Factor | Effect on Reaction Rate | Rationale |

|---|---|---|

| Ring Strain | Higher for small rings | Formation of 3- and 4-membered rings is kinetically and thermodynamically less favorable. |

| Electron-withdrawing groups on the aniline (B41778) ring | Decrease | Reduces the nucleophilicity of the amino group. |

| Electron-donating groups on the aniline ring | Increase | Enhances the nucleophilicity of the amino group. |

| Acid Catalysis | Increase | Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic. |

| Base Catalysis | Increase | Deprotonation of the carboxylic acid can be involved, and specific base catalysis can occur. |

| Solvent Polarity | Varies | Depends on the relative stabilization of the ground state and the transition state. |

Transition State Analysis and Reaction Coordinate Mapping

A detailed understanding of the reaction mechanism at a molecular level can be achieved through computational methods, such as Density Functional Theory (DFT). These studies allow for the characterization of transition states and the mapping of the reaction coordinate, providing insights into the energy barriers and the geometry of the key intermediates.

For the intramolecular cyclization of the reduced form of this compound (2,4-diaminophenylacetic acid), a transition state analysis would likely reveal a structure where the nitrogen of the ortho-amino group is in the process of forming a bond with the carbonyl carbon of the acetic acid side chain. The geometry of this transition state would be crucial in determining the stereochemical outcome of the reaction if a chiral center is present.

Computational studies on the cyclization of anilines to form lactams have shown that the process involves the formation of a tetrahedral intermediate. nih.gov The energy barrier for the formation of this intermediate is the rate-determining step. The reaction coordinate would map the energy of the system as it progresses from the reactants, through the transition state, to the intermediate, and finally to the product.

Table 2: Hypothetical Energetic Profile for Lactam Formation

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactant (2,4-diaminophenylacetic acid) | 0 | Ground state of the starting material. |

| Transition State 1 (TS1) | +15 to +25 | Energy barrier for the nucleophilic attack of the amino group on the carbonyl carbon. |

| Tetrahedral Intermediate | +5 to +10 | A relatively stable intermediate along the reaction coordinate. |

| Transition State 2 (TS2) | +10 to +20 | Energy barrier for the elimination of water from the tetrahedral intermediate. |

| Product (Lactam) | -5 to -15 | Thermodynamically more stable than the reactant. |

Note: The values in this table are hypothetical and are intended to illustrate the general energetic profile of the reaction. Actual values would need to be determined through specific computational studies on 2,4-diaminophenylacetic acid.

The presence of the second amino group (at the para position) adds another layer of complexity, as it could potentially compete in the cyclization, leading to the formation of a different ring system, although the formation of the six-membered lactam is generally favored. DFT calculations could elucidate the relative energy barriers for the competing pathways and predict the major product.

Computational and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods provide insights into molecular orbital energies, electron density distribution, and other key electronic features.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is instrumental in predicting geometries, reaction energies, and other electronic properties. A thorough search of scientific literature did not yield any specific studies that have applied DFT methods to analyze the electronic structure of 2-(2-Amino-4-nitrophenyl)acetic acid.

Ab Initio Methods for Molecular Properties

Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of experimental data. These calculations can provide highly accurate predictions of molecular properties. However, no published research detailing the use of ab initio methods to determine the molecular properties of this compound could be located.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule, which in turn influences its physical and biological properties. Molecular dynamics simulations can model the movement of atoms and molecules over time, providing a dynamic view of conformational changes. There are no available studies in the public domain that focus on the conformational analysis or molecular dynamics simulations of this compound.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Theoretical calculations are often employed to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra.

A search for theoretically predicted spectroscopic data for this compound yielded no specific results. The following table indicates the type of data that would be generated from such studies.

Table 1: Predicted Spectroscopic Parameters for this compound

| Spectroscopic Technique | Predicted Parameters |

|---|---|

| NMR | No data available |

| IR | No data available |

| UV-Vis | No data available |

Note: No computational studies predicting the spectroscopic parameters for this compound were found in the reviewed literature.

Studies on Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The functional groups present in this compound, including the amino, nitro, and carboxylic acid groups, suggest the potential for various intermolecular interactions such as hydrogen bonding and π-stacking. These interactions are critical in determining the solid-state structure and properties of the compound. Despite this potential, no specific theoretical studies on the intermolecular interactions of this compound have been published.

Theoretical Investigations of Reactivity and Selectivity

Computational methods can be used to predict the reactivity and selectivity of a molecule by examining parameters such as frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and reaction pathways. Such theoretical investigations provide valuable insights for synthetic applications. At present, there are no available studies that theoretically investigate the reactivity and selectivity of this compound.

Table 2: Theoretical Reactivity Descriptors for this compound

| Reactivity Descriptor | Predicted Value |

|---|---|

| HOMO Energy | No data available |

| LUMO Energy | No data available |

| HOMO-LUMO Gap | No data available |

| Global Electrophilicity | No data available |

| Global Nucleophilicity | No data available |

Note: No computational studies on the reactivity of this compound were found in the reviewed literature.

Advanced Analytical and Characterization Methodologies in Chemical Research

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the primary tool for determining the detailed molecular structure of a compound. By probing how molecules interact with electromagnetic radiation, scientists can deduce connectivity, stereochemistry, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. For 2-(2-Amino-4-nitrophenyl)acetic acid, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required for a complete assignment.

In a ¹H NMR spectrum, the protons on the aromatic ring would appear as distinct signals due to the substitution pattern. The proton at position 3, situated between the amino and acetic acid-bearing carbon, would likely be a doublet. The proton at position 5, between the nitro group and a hydrogen, would also be a doublet of doublets, and the proton at position 6, adjacent to the amino group, would appear as a doublet. The chemical shifts are influenced by the electronic nature of the substituents; the electron-donating amino group will shield adjacent protons (shifting them upfield), while the electron-withdrawing nitro group will deshield them (shifting them downfield). The methylene (B1212753) (-CH₂) protons of the acetic acid group would appear as a singlet, and the amino (-NH₂) protons would likely be a broad singlet. The carboxylic acid proton (-COOH) may also be visible as a very broad singlet at a significantly downfield chemical shift.

¹³C NMR spectroscopy would complement the proton data, showing distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be found far downfield, while the aromatic carbons would have shifts determined by the attached substituents. Two-dimensional NMR experiments are then used to connect the framework. A COSY (Correlation Spectroscopy) experiment would show correlations between adjacent protons, confirming the connectivity of the aromatic ring protons. An HSQC (Heteronuclear Single Quantum Coherence) experiment would link each proton to its directly attached carbon atom. Finally, an HMBC (Heteronuclear Multiple Bond Correlation) experiment would reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the placement of the substituents on the aromatic ring and linking the acetic acid side chain to the correct position.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic H (Position 3) | 7.0 - 7.5 | d |

| Aromatic H (Position 5) | 7.8 - 8.2 | dd |

| Aromatic H (Position 6) | 6.5 - 7.0 | d |

| Methylene (-CH₂) | 3.5 - 4.0 | s |

| Amino (-NH₂) | 4.0 - 6.0 | br s |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | br s |

Note: Predicted values are based on standard functional group effects; actual values may vary depending on solvent and concentration. (d=doublet, dd=doublet of doublets, s=singlet, br s=broad singlet)

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (C=O) | 170 - 180 |

| Aromatic C (C-NO₂) | 145 - 155 |

| Aromatic C (C-NH₂) | 140 - 150 |

| Aromatic C-H | 110 - 135 |

| Aromatic C (C-CH₂) | 120 - 130 |

| Methylene (-CH₂) | 35 - 45 |

Note: Predicted values are based on standard functional group effects.

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight and elemental formula of a compound. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. For this compound (C₈H₈N₂O₄), the expected monoisotopic mass is approximately 196.0484 g/mol . HRMS can measure this mass to within a few parts per million (ppm), allowing for the unambiguous determination of the elemental formula. The fragmentation pattern observed in the mass spectrum can also provide structural information, often showing the loss of characteristic fragments such as the carboxylic acid group (-COOH) or the nitro group (-NO₂).

If a suitable single crystal of this compound can be grown, X-ray crystallography provides the definitive solid-state structure. This technique yields precise bond lengths, bond angles, and information about the three-dimensional arrangement of molecules in the crystal lattice, including intermolecular interactions like hydrogen bonding. For this compound, it would confirm the planar structure of the benzene (B151609) ring, the geometry of the substituents, and reveal how the amino, nitro, and carboxylic acid groups engage in hydrogen bonding to form the crystal packing. While no specific crystal structure for this compound is publicly available, analysis of related structures like (2-nitrophenyl)acetic acid provides a basis for understanding potential molecular conformations. wikipedia.org

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for functional group identification.

For this compound, the IR spectrum would be expected to show several key absorption bands. The O-H stretch of the carboxylic acid would appear as a very broad band in the 2500-3300 cm⁻¹ region. The N-H stretches of the primary amine would be observed as two sharp-to-medium peaks around 3300-3500 cm⁻¹. The C=O stretch of the carboxylic acid would be a strong, sharp peak around 1700-1725 cm⁻¹. The asymmetric and symmetric stretches of the nitro group (NO₂) are also very characteristic, appearing as two strong bands near 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations would also be present. Raman spectroscopy would provide complementary information, particularly for the symmetric nitro stretch and the aromatic ring vibrations.

Table 3: Expected Characteristic Infrared (IR) Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (Broad) |

| Amino | N-H Stretch | 3300 - 3500 (Two bands) |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 (Strong) |

| Nitro | N-O Asymmetric Stretch | 1500 - 1550 (Strong) |

| Nitro | N-O Symmetric Stretch | 1300 - 1350 (Strong) |

UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for conjugated and aromatic systems. The chromophore in this compound is the nitrophenylamine system. The presence of the electron-donating amino group and the electron-withdrawing nitro group on the same aromatic ring leads to significant charge-transfer character. This typically results in strong absorption bands in the UV or visible region. One would expect to see π → π* transitions associated with the aromatic ring, as well as an n → π* transition associated with the nitro group. The exact position (λ_max) and intensity of these absorptions would be sensitive to the solvent polarity. For example, the related compound 2-amino-4-nitrophenol (B125904) shows a distinct color and absorption spectrum due to these electronic effects. orgsyn.org

Chromatographic Separation and Purity Assessment

Chromatography is essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

For a polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method would be most appropriate. In this setup, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure the carboxylic acid remains protonated. The compound would be detected using a UV detector, set to a wavelength where the compound strongly absorbs (as determined by UV-Vis spectroscopy). The retention time of the compound is a characteristic property under specific conditions, and the area of the peak is proportional to its concentration. A pure sample should ideally show a single, sharp peak. This method allows for the quantification of purity, often expressed as a percentage of the total peak area.

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (2-Nitrophenyl)acetic acid |

| 2-Amino-4-nitrophenol |

| Acetonitrile |

| Methanol |

| Formic acid |

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. The development of a robust HPLC method is critical for quality control and research purposes. nih.gov A typical method involves a reversed-phase approach, which is well-suited for separating polar to moderately nonpolar compounds.

The process of method development begins with selecting the appropriate chromatographic parameters, such as the column, mobile phase composition, and detector. ijprajournal.com For this compound, a C18 column is often a suitable choice for the stationary phase. The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. ijcpa.in A gradient elution, where the ratio of the organic modifier is increased over time, is often employed to ensure efficient separation from any impurities or related substances. ijprajournal.com Detection is commonly achieved using a UV-Vis detector, as the nitro and phenyl groups in the molecule provide strong chromophores.

Method validation is performed according to established guidelines to ensure the method is accurate, precise, linear, and specific for the intended analysis. ijprajournal.com Linearity is confirmed by analyzing a series of standard solutions over a defined concentration range and demonstrating a direct proportional relationship between concentration and detector response. Accuracy is assessed by determining the recovery of a known amount of the compound spiked into a sample matrix, while precision is evaluated by analyzing multiple preparations of the same sample to check for repeatability. nih.gov

Table 1: Typical HPLC Method Parameters for this compound Analysis